molecular formula C17H11F2N3O2 B2594148 2,4-difluoro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide CAS No. 1428358-76-2

2,4-difluoro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide

Cat. No.: B2594148
CAS No.: 1428358-76-2
M. Wt: 327.291
InChI Key: PPWZFQUDQULFKI-UHFFFAOYSA-N
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Description

2,4-difluoro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is an organic compound belonging to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring

Preparation Methods

The synthesis of 2,4-difluoro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

In an industrial setting, the production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

2,4-difluoro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties .

In medicine, 2,4-difluoro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide may be investigated for its potential therapeutic applications. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development. Additionally, it may have industrial applications in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

2,4-difluoro-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide can be compared with other similar compounds, such as other benzanilides and pyridazinone derivatives

Similar compounds include:

  • 2,6-difluorobenzoic acid
  • 2,4-difluorobenzamide
  • 6-oxo-1,6-dihydropyridazin-3-yl derivatives

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine atoms and the pyridazinone moiety, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2,4-difluoro-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3O2/c18-10-5-6-11(13(19)9-10)17(24)20-14-4-2-1-3-12(14)15-7-8-16(23)22-21-15/h1-9H,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWZFQUDQULFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=O)C=C2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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